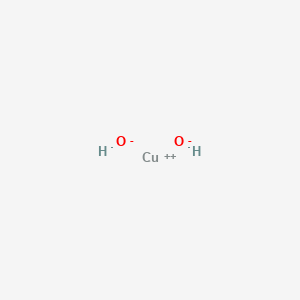

Cupric hydroxide

Description

Properties

IUPAC Name |

copper;dihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.2H2O/h;2*1H2/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLJMEJHUUYSSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuH2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20427-59-2, 1344-69-0, 12125-21-2 | |

| Record name | Copper hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cupric hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001344690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012125212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Copper hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3314XO9W9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Crystal Structure of Cupric Hydroxide (B78521)

This document provides a comprehensive technical overview of the crystal structure of cupric hydroxide, Cu(OH)₂. It details the crystallographic parameters, atomic coordination, and the experimental protocols used for its synthesis and analysis. This guide is intended to serve as a core reference for professionals in materials science, chemistry, and pharmacology who work with copper compounds.

Crystal Structure and Geometry

This compound, known in its mineral form as spertiniite, possesses a well-defined crystal structure that dictates its physical and chemical properties. Understanding this structure is crucial for applications ranging from catalyst design to the development of copper-based therapeutic agents.

Crystallographic System and Space Group

Cu(OH)₂ crystallizes in the orthorhombic system. While early analyses using X-ray powder data suggested a centrosymmetric space group (Cmcm), more detailed single-crystal X-ray diffraction studies have confirmed the correct space group to be the non-centrosymmetric Cmc2₁ (No. 36).[1][2][3] This distinction is critical as it accurately defines the coordination environment of the copper atom.

Atomic Coordination and Structural Motif

The crystal structure of this compound is composed of corrugated two-dimensional sheets.[4][5][6] The fundamental building block is a copper(II) ion (Cu²⁺) coordinated by five oxygen atoms, forming a square pyramidal geometry.[4][5][7] This coordination can also be described as a strongly distorted octahedron with a (4+1+1) configuration, where there are four short equatorial bonds, one longer apical bond, and a sixth, much more distant oxygen atom.[2]

These CuO₅ square pyramids share edges to form chains that run along the[8] crystallographic direction.[2][3] These chains are further linked by sharing edges between apical and equatorial hydroxide ions, creating corrugated layers perpendicular to the b-axis.[2][6] The final three-dimensional structure is held together by hydrogen bonds that connect these layers.[2][3]

Quantitative Crystallographic Data

The precise determination of lattice parameters and interatomic distances is fundamental to understanding the material's behavior. The following tables summarize the key quantitative data derived from experimental studies.

Table 1: Crystal Lattice Parameters for this compound

| Parameter | Value (Å) | Crystal System | Space Group | Source |

| a | 2.9471 (5) | Orthorhombic | Cmc2₁ | [1][2] |

| b | 10.593 (1) | Orthorhombic | Cmc2₁ | [1][2] |

| c | 5.2564 (7) | Orthorhombic | Cmc2₁ | [1][2] |

| Unit Cell Volume (V) | 164.1 (1) ų | Orthorhombic | Cmc2₁ | [2] |

Table 2: Selected Interatomic Distances and Hydrogen Bond Geometry

| Bond/Interaction | Atom Pair | Distance (Å) / Angle (°) | Description | Source |

| Cu-O Bond Lengths | Cu-O (equatorial) | 1.948 (3) | Part of the square planar base | [2][3] |

| Cu-O (equatorial) | 1.972 (3) | Part of the square planar base | [2][3] | |

| Cu-O (apical) | 2.356 (5) | Apical vertex of the square pyramid | [2][3] | |

| Cu-O (next nearest) | 2.915 (5) | Distant vertex in the (4+1+1) model | [2][3] | |

| O-H Bond Lengths | O-H | 0.98 | From one of two inequivalent sites | [5] |

| O-H | 0.99 | From the second inequivalent site | [5] | |

| Hydrogen Bond | O···O Distance | 2.904 (4) | Inter-layer hydrogen bond | [2][3] |

| H···O Distance | 1.92 (2) | Inter-layer hydrogen bond | [2][3] | |

| O-H···O Angle | 167 (2)° | Inter-layer hydrogen bond | [2][3] |

Experimental Protocols

The reliable analysis of Cu(OH)₂ requires reproducible synthesis methods and standardized characterization workflows.

Synthesis of this compound Crystals

High-quality this compound crystals suitable for single-crystal analysis can be prepared via a controlled precipitation reaction.

Objective: To synthesize Cu(OH)₂ crystals by carefully controlling the pH of a copper(II) salt solution.

Materials:

-

Copper(II) Nitrate (B79036) (Cu(NO₃)₂)

-

Aminoethanol (or another weak organic base)

-

Deionized Water

-

Beakers, magnetic stirrer, and pH meter

Procedure:

-

Precursor Solution Preparation: Prepare an aqueous solution of copper(II) nitrate. A concentration of approximately 2 mM is effective for forming nanostrands.[1] Using copper nitrate is advantageous as it helps avoid the precipitation of sparingly soluble basic copper salts that can occur with precursors like copper sulfate (B86663) or chloride.[1]

-

pH Adjustment: While stirring the copper nitrate solution, slowly add aminoethanol dropwise to gradually raise the pH.

-

Controlled Precipitation: Monitor the pH closely. The optimal range for the formation of well-defined Cu(OH)₂ nanostructures is between pH 6.0 and 6.2.[1] The slow increase in pH using a weak base promotes controlled crystal growth over rapid, amorphous precipitation.

-

Aging: Allow the resulting suspension to age for several days. This aging period enables the initially formed small particles to grow into longer, more crystalline structures.[1]

-

Isolation: Collect the pale blue precipitate by filtration or centrifugation.

-

Washing and Drying: Wash the collected solid with deionized water to remove any residual ions and dry under vacuum at a low temperature to prevent decomposition into copper(II) oxide (CuO).

A more common, rapid synthesis involves adding a strong base like sodium hydroxide (NaOH) to a copper(II) sulfate (CuSO₄) solution, which also yields a Cu(OH)₂ precipitate.[7][9]

Structural Analysis Workflow

The determination of the crystal structure is a multi-step process involving diffraction techniques.

1. Sample Preparation:

-

For Single-Crystal XRD: A suitable, defect-free single crystal is selected and mounted on a goniometer head.

-

For Powder XRD (PXRD): The synthesized material is finely ground to a homogenous powder to ensure random orientation of the crystallites.

2. Data Collection:

-

Single-Crystal X-ray Diffraction: The mounted crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å).[2] The crystal is rotated, and the diffraction pattern (intensities and positions of Bragg reflections) is recorded on a detector.

-

Neutron Diffraction: This technique is highly complementary to XRD, as it is particularly sensitive to the positions of light elements like hydrogen.[10] For a hydroxide, neutron diffraction provides the most accurate localization of the hydrogen atoms, which is critical for understanding the hydrogen bonding network.

3. Data Processing and Structure Solution:

-

The raw diffraction data is processed to correct for experimental factors and to extract the intensities of the unique reflections.

-

The processed data is used to determine the unit cell parameters and the space group.

-

The structure is solved using methods like Patterson or direct methods to find the initial positions of the heavier atoms (Cu, O).

-

Difference Fourier maps are then used to locate the lighter hydrogen atoms.[2]

4. Structure Refinement:

-

The initial atomic model is refined using a least-squares algorithm. This process adjusts the atomic coordinates, site occupancies, and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

The final refined structure yields the precise bond lengths, bond angles, and other crystallographic parameters presented in the tables above.

Visualizations of Workflows and Structures

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical processes involved in this compound analysis.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure of copper(II) hydroxide, Cu(OH)2 [inis.iaea.org]

- 3. journals.iucr.org [journals.iucr.org]

- 4. mp-505105: Cu(HO)2 (orthorhombic, Cmc2_1, 36) [legacy.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. researchgate.net [researchgate.net]

- 7. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

- 8. Synthesis and Characterisation of Copper II Hydroxide Nano Particles - 2013-2014 - Nano Biomedicine and Engineering [nanobe.org]

- 9. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 10. Neutron Diffraction Study of Calcium Hydroxide | Semantic Scholar [semanticscholar.org]

Cupric Hydroxide: A Comprehensive Technical Guide for Scientific and Pharmaceutical Applications

An In-depth Review of the Chemical Formula, Properties, Synthesis, and Biological Relevance of Cupric Hydroxide (B78521) for Researchers, Scientists, and Drug Development Professionals.

Introduction

Cupric hydroxide, with the chemical formula Cu(OH)₂, is an inorganic compound that presents as a pale greenish-blue or bluish-green solid.[1] While traditionally utilized in agriculture as a fungicide and bactericide, recent advancements in nanotechnology have unveiled its potential in biomedical applications, garnering interest from the scientific and pharmaceutical research communities. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its emerging roles in drug development.

Chemical and Physical Properties

This compound is a weakly basic compound with low solubility in water.[1][2] Its properties are summarized in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | Cu(OH)₂ | [1][3] |

| Molar Mass | 97.561 g/mol | [1][3] |

| Appearance | Blue or blue-green solid | [1][3] |

| Odor | Odorless | [3] |

Physicochemical Data

| Property | Value | Reference |

| Density | 3.368 g/cm³ | [1][3] |

| Melting Point | Decomposes at 80 °C (176 °F; 353 K) to CuO | [1][3] |

| Solubility in water | Negligible | [1] |

| Solubility Product (Ksp) | 2.20 x 10⁻²⁰ | [1] |

| Solubility | Insoluble in ethanol; soluble in NH₄OH, acids, and concentrated alkali | [1][4][5] |

| Magnetic Susceptibility (χ) | +1170.0·10⁻⁶ cm³/mol | [1] |

Thermochemical Data

| Property | Value | Reference |

| Standard Molar Entropy (S⦵₂₉₈) | 108 J·mol⁻¹·K⁻¹ | [1] |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -450 kJ·mol⁻¹ | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Synthesis of this compound by Co-Precipitation

This method involves the reaction of a soluble copper(II) salt with a hydroxide source.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Oven

Procedure:

-

Prepare a 0.1 M solution of copper(II) sulfate pentahydrate by dissolving the appropriate amount in distilled water.

-

Prepare a 0.2 M solution of sodium hydroxide by dissolving the appropriate amount in distilled water.

-

While stirring vigorously, slowly add the sodium hydroxide solution to the copper(II) sulfate solution. A pale blue precipitate of this compound will form immediately.

-

Continue stirring for 30 minutes to ensure the reaction goes to completion.

-

Separate the precipitate by vacuum filtration using a Buchner funnel and filter paper.

-

Wash the precipitate several times with distilled water to remove any unreacted salts.

-

Dry the collected this compound in an oven at a temperature below 80°C to avoid decomposition.

Thermal Decomposition of this compound

This protocol describes the conversion of this compound to cupric oxide.

Materials:

-

This compound (Cu(OH)₂) powder

-

Crucible

-

Bunsen burner or furnace

-

Tongs

-

Analytical balance

Procedure:

-

Weigh a clean, dry crucible.

-

Add a known mass of this compound powder to the crucible.

-

Heat the crucible gently at first, then more strongly, using a Bunsen burner or in a furnace set to a temperature above 100°C (e.g., 160-180°C).[6]

-

Observe the color change of the solid from blue/green to black, indicating the formation of copper(II) oxide (CuO).

-

Continue heating until the mass of the crucible and its contents becomes constant, signifying the complete decomposition of the this compound.

-

Allow the crucible to cool to room temperature in a desiccator to prevent reabsorption of moisture.

-

Weigh the crucible and the resulting copper(II) oxide.

Chemical Reactions and Logical Relationships

The chemical behavior of this compound can be visualized through reaction diagrams.

Caption: Key chemical reactions of this compound.

Experimental Workflow: Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis and subsequent characterization of this compound nanoparticles.

Caption: Workflow for this compound nanoparticle synthesis.

Biological Activity and Relevance in Drug Development

Recent research has highlighted the potential of this compound, particularly in nanoparticle form, for various biomedical applications. This has opened new avenues for its use in drug development.

Antimicrobial, Antioxidant, and Anticancer Properties

Studies have shown that this compound nanorods exhibit significant antimicrobial activity against various bacterial and fungal strains.[7] Furthermore, they have demonstrated dose-dependent antioxidant activity and cytotoxic effects against cancer cell lines, such as MCF-7 breast cancer cells.[7] The proposed mechanism for its biological activity involves the generation of reactive oxygen species (ROS), which can induce oxidative stress, leading to DNA damage and cell death.[8][9]

Enzyme-Mimetic Activity

Glycine-functionalized copper(II) hydroxide nanoparticles have been shown to possess intrinsic superoxide (B77818) dismutase (SOD)-like activity.[10] SODs are crucial enzymes that protect cells from oxidative damage by catalyzing the dismutation of superoxide radicals. This enzyme-mimetic property makes these nanoparticles promising candidates for therapeutic applications aimed at mitigating oxidative stress-related diseases.[10]

The following diagram illustrates the potential biological effects of this compound nanoparticles.

References

- 1. scribd.com [scribd.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Toxicity of copper oxide nanoparticles: a review study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycine-functionalized copper(ii) hydroxide nanoparticles with high intrinsic superoxide dismutase activity - Nanoscale (RSC Publishing) [pubs.rsc.org]

solubility of cupric hydroxide in different solvents

An In-depth Technical Guide to the Solubility of Cupric Hydroxide (B78521)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of cupric hydroxide, Cu(OH)₂, in a variety of solvents. Understanding the solubility characteristics of this compound is critical for its application in fields ranging from organic synthesis and catalyst development to the formulation of fungicides and specialty chemicals. This document details its solubility in aqueous and organic systems, presents quantitative data in a structured format, and provides detailed experimental protocols for solubility determination.

Solubility Profile of this compound

This compound is a pale blue or bluish-green solid. Its solubility is highly dependent on the nature of the solvent, primarily due to its chemical reactivity. While it is a strong base, its low solubility in water makes this property difficult to observe directly[1].

Aqueous Solubility (Water)

This compound is sparingly soluble in water[2]. Its dissolution in water is an equilibrium process, and its low solubility is quantified by the solubility product constant (Ksp).

Cu(OH)₂(s) ⇌ Cu²⁺(aq) + 2OH⁻(aq)

The Ksp is the product of the equilibrium concentrations of the dissociated ions. Various sources report slightly different Ksp values, which can be influenced by the crystalline form of the Cu(OH)₂ and experimental conditions.

Aqueous Solubility (Acids)

This compound readily dissolves in acids through a neutralization reaction to form a soluble copper(II) salt and water[3][4][5]. This is not a simple dissolution but a chemical transformation.

-

Reaction with Sulfuric Acid: Cu(OH)₂(s) + H₂SO₄(aq) → CuSO₄(aq) + 2H₂O(l)[6][7]

-

Reaction with Nitric Acid: Cu(OH)₂(s) + 2HNO₃(aq) → Cu(NO₃)₂(aq) + 2H₂O(l)[7]

-

Reaction with Hydrochloric Acid: Cu(OH)₂(s) + 2HCl(aq) → CuCl₂(aq) + 2H₂O(l)

Aqueous Solubility (Bases and Complexing Agents)

The solubility of this compound in basic or complexing solutions is governed by the formation of stable, soluble complex ions.

-

Ammonia (B1221849) Solutions: Cu(OH)₂ dissolves in aqueous ammonia to form the deep blue, soluble tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺[1][3][8][9]. This solution is known as Schweizer's reagent and is capable of dissolving cellulose[1][8][10]. The formation of this stable complex shifts the solubility equilibrium, causing the solid to dissolve[11]. Cu(OH)₂(s) + 4NH₃(aq) → [Cu(NH₃)₄]²⁺(aq) + 2OH⁻(aq)[6]

-

Concentrated Alkali Hydroxides: this compound exhibits amphoteric behavior, dissolving slightly in concentrated alkali solutions (like sodium hydroxide) to form the soluble, blue tetrahydroxocuprate(II) ion, [Cu(OH)₄]²⁻[1][8][12]. The precipitate does not dissolve in dilute NaOH solutions[9]. Cu(OH)₂(s) + 2NaOH(conc. aq) → Na₂--INVALID-LINK--[6]

Organic Solvents

This compound is generally considered insoluble in organic solvents such as ethanol (B145695) and acetone[3][4][8][10]. While some pesticide databases report extremely low, trace-level solubility in solvents like heptane, for most practical laboratory and industrial purposes, it is treated as insoluble[13][14].

Quantitative Solubility Data

The following tables summarize the quantitative solubility data for this compound under various conditions.

Table 1: Solubility Product (Ksp) and Calculated Molar Solubility of Cu(OH)₂ in Water at 25°C

| Parameter | Value | Reference |

| Solubility Product (Ksp) | 2.2 x 10⁻²⁰ | [1] |

| 4.8 x 10⁻²⁰ | [15] | |

| 1.6 x 10⁻¹⁹ | [16] | |

| Molar Solubility (Calculated from Ksp = 2.2 x 10⁻²⁰) | 1.76 x 10⁻⁷ mol/L | [17] |

| Solubility in g/L (Calculated from Molar Solubility) | 1.71 x 10⁻⁵ g/L | [17] |

Note: Molar solubility (S) is calculated using the formula Ksp = 4S³.

Table 2: Experimentally Determined Solubility of Cu(OH)₂ in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 18 | 0.000673 g / 100 g | [18] |

| Water | Room Temperature | ~3 x 10⁻⁶ mol/L | [19] |

| Heptane | 20 | 0.016 mg/L | [13][14] |

| Unspecified Organic Solvent | 20 | 0.007 mg/L | [13][14] |

| Sodium Hydroxide (5.1 M) | ~22 | ~0.088 equiv/dm³ | [20] |

| Sodium Hydroxide (7.1 M) | ~22 | ~0.181 equiv/dm³ | [20] |

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Protocol 1: Gravimetric Determination of Solubility

This method is suitable for determining solubility in a solvent where Cu(OH)₂ is sparingly soluble and the solvent is volatile.

Objective: To determine the mass of Cu(OH)₂ dissolved in a specific volume of solvent.

Materials:

-

This compound, solid

-

Selected solvent (e.g., water)

-

Stir plate and magnetic stir bar

-

Conical flask with stopper

-

Filtration apparatus (e.g., vacuum filtration with Büchner funnel or syringe filter)

-

Pre-weighed evaporation dish or flask

-

Drying oven or vacuum oven

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a known volume of the solvent in a conical flask. An excess is necessary to ensure a saturated solution is formed.

-

Seal the flask and stir the mixture vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.

-

After stirring, allow the mixture to stand undisturbed for several hours to let the excess solid settle.

-

Carefully filter the supernatant to remove all undissolved solid. A fine porosity filter (e.g., 0.22 µm) is recommended to prevent colloidal particles from passing through.

-

Accurately measure a specific volume of the clear, saturated filtrate and transfer it to a pre-weighed evaporation dish.

-

Gently evaporate the solvent from the dish. For water, this can be done on a hot plate at a low temperature or in a drying oven set below 80°C to prevent decomposition of Cu(OH)₂ to CuO[1]. For organic solvents, evaporation should be performed in a fume hood. A vacuum oven can be used to ensure complete removal of the solvent at a lower temperature.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it on an analytical balance.

-

The difference between the final mass and the initial mass of the dish is the mass of the dissolved this compound.

-

Calculate the solubility in g/L or other appropriate units[15].

Protocol 2: Titrimetric Determination of the Solubility Product (Ksp)

This method determines the hydroxide ion concentration in a saturated aqueous solution of Cu(OH)₂, from which the Ksp can be calculated.

Objective: To calculate the Ksp of Cu(OH)₂ by titrating the OH⁻ ions in a saturated solution.

Materials:

-

This compound, solid

-

Deionized water

-

Standardized dilute hydrochloric acid (HCl) solution (e.g., 0.001 M)

-

Phenolphthalein (B1677637) or other suitable pH indicator

-

Buret, pipettes, and Erlenmeyer flasks

-

Stir plate and magnetic stir bar

-

Filtration apparatus

Procedure:

-

Prepare a saturated solution of Cu(OH)₂ in deionized water as described in Protocol 1 (Steps 1-3).

-

Carefully filter the solution to obtain a clear saturated solution free of any solid particles.

-

Using a volumetric pipette, transfer a precise volume (e.g., 50.00 mL) of the saturated filtrate into a clean Erlenmeyer flask.

-

Add 2-3 drops of phenolphthalein indicator to the flask. The solution should be colorless or very faintly pink.

-

Fill a clean buret with the standardized HCl solution and record the initial volume.

-

Titrate the Cu(OH)₂ solution with the HCl, swirling the flask constantly, until the endpoint is reached. The endpoint is the first appearance of a persistent color change (in this case, the disappearance of the faint pink color)[21]. Record the final buret volume.

-

Repeat the titration at least two more times with fresh aliquots of the saturated solution to ensure precision.

Calculations:

-

Calculate the volume of HCl added for each titration.

-

Use the average volume of HCl and its known molarity to calculate the moles of H⁺ added: moles H⁺ = M_HCl × V_HCl (in L).

-

The reaction at the equivalence point is H⁺ + OH⁻ → H₂O. Therefore, moles OH⁻ = moles H⁺.

-

Calculate the concentration of OH⁻ in the saturated solution: [OH⁻] = moles OH⁻ / V_filtrate (in L).

-

From the dissolution equilibrium, Cu(OH)₂(s) ⇌ Cu²⁺(aq) + 2OH⁻(aq), the concentration of Cu²⁺ is half that of OH⁻: [Cu²⁺] = 0.5 × [OH⁻].

-

Calculate the solubility product constant: Ksp = [Cu²⁺][OH⁻]².

Visualization of Solubility Assessment Workflow

The following diagram illustrates a logical workflow for determining the solubility characteristics of this compound in different solvent classes.

A logical workflow for assessing this compound solubility.

References

- 1. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

- 2. americanelements.com [americanelements.com]

- 3. Copper(II) hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 4. 20427-59-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Copper dihydroxide | CuH2O2 | CID 164826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. quora.com [quora.com]

- 7. byjus.com [byjus.com]

- 8. Copper(II)_hydroxide [chemeurope.com]

- 9. quora.com [quora.com]

- 10. copper-chemistry.fandom.com [copper-chemistry.fandom.com]

- 11. m.youtube.com [m.youtube.com]

- 12. inorganic chemistry - Why does Cu(OH)2, which is generally insoluble due to low Ksp become soluble in excess of a base, such as NaOH? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 13. Copper II hydroxide [sitem.herts.ac.uk]

- 14. Copper II hydroxide [sitem.herts.ac.uk]

- 15. echemi.com [echemi.com]

- 16. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 17. quora.com [quora.com]

- 18. copper(II) hydroxide [chemister.ru]

- 19. srdata.nist.gov [srdata.nist.gov]

- 20. srdata.nist.gov [srdata.nist.gov]

- 21. employees.oneonta.edu [employees.oneonta.edu]

Unveiling the Electronic Landscape of Cupric Hydroxide: A Theoretical and Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the theoretical and computational studies of cupric hydroxide (B78521) [Cu(OH)₂], a compound of significant interest in various scientific domains, including catalysis and materials science. By exploring its electronic structure, stability, and reactivity through advanced computational methodologies, we aim to provide a comprehensive resource for researchers and professionals. This guide summarizes key quantitative data, details experimental protocols for its synthesis and characterization, and visualizes complex mechanisms and workflows to facilitate a deeper understanding of this versatile inorganic compound.

Theoretical Framework and Computational Approaches

The study of cupric hydroxide at a molecular level is greatly enhanced by theoretical and computational chemistry. Methods such as Density Functional Theory (DFT) and ab initio calculations have been instrumental in elucidating its fundamental properties. These approaches allow for the prediction of molecular geometries, electronic structures, and reaction energetics, providing insights that are often challenging to obtain through experimental means alone.

Computational models have been employed to investigate the hydrated forms of Cu(II) complexes, revealing the critical role of the surrounding solvent molecules in determining the structure and stability of this compound in aqueous solutions.[1][2][3] Studies have shown that the explicit inclusion of first and second hydration shells is crucial for accurately predicting the thermodynamic properties of Cu(II) species.[1][3] Theoretical investigations have also shed light on the reactivity of copper-hydroxide species, particularly in C-H bond activation and oxidation reactions, highlighting mechanisms like Hydrogen Atom Transfer (HAT) and Concerted Proton-Electron Transfer (CPET).[4][5]

Quantitative Data from Computational Studies

Computational studies provide a wealth of quantitative data that characterizes the structural and energetic properties of this compound. The following tables summarize key parameters obtained from various theoretical calculations.

Table 1: Calculated Structural Parameters of Cu(OH)₂

| Parameter | Value | Computational Method | Source |

| Crystal System | Orthorhombic | DFT (PBE) | [6] |

| Space Group | Cmc2₁ | DFT (PBE) | [6] |

| Lattice Constant (a) | 2.97 Å | DFT (PBE) | [6] |

| Lattice Constant (b) | 10.45 Å | DFT (PBE) | [6] |

| Lattice Constant (c) | 5.61 Å | DFT (PBE) | [6] |

| Cu-O Bond Distance | 1.97 - 2.30 Å | DFT (PBE) | [6] |

| O-H Bond Length | 0.98 - 0.99 Å | DFT (PBE) | [6] |

Table 2: Energetic and Electronic Properties of Cu(OH)₂

| Property | Value | Computational Method | Source |

| Predicted Formation Energy | -1.047 eV/atom | DFT (PBE) | [6] |

| Band Gap | 0.00 eV | DFT (PBE) | [6] |

| Magnetic Ordering | Ferromagnetic | DFT (PBE) | [6] |

| Total Magnetization | 1.00 µB/f.u. | DFT (PBE) | [6] |

Experimental Protocols

The synthesis and characterization of this compound are fundamental to its experimental investigation. Below are detailed protocols for common synthesis and characterization methods.

Synthesis of this compound

This method involves the reaction of a soluble copper(II) salt with a hydroxide source.

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Magnetic stirrer

-

Filter paper

-

Funnel

Procedure:

-

Prepare a 0.1 M solution of copper(II) sulfate by dissolving the appropriate amount of CuSO₄·5H₂O in distilled water.

-

Prepare a 0.2 M solution of sodium hydroxide by dissolving NaOH pellets in distilled water.

-

While stirring the copper(II) sulfate solution, slowly add the sodium hydroxide solution dropwise.

-

A pale blue precipitate of this compound will form.

-

Continue adding the sodium hydroxide solution until the precipitation is complete.

-

Separate the precipitate from the solution by filtration using filter paper.

-

Wash the precipitate several times with distilled water to remove any soluble impurities.

-

Dry the resulting this compound powder in a desiccator or at a low temperature in an oven.

This method produces this compound through the electrolytic oxidation of a copper anode.

Materials:

-

Copper electrodes (anode and cathode)

-

DC power supply

-

Beaker or electrolysis cell

-

Electrolyte solution (e.g., water with a small amount of sodium sulfate or magnesium sulfate)

Procedure:

-

Set up the electrolysis cell with two copper electrodes immersed in the electrolyte solution.

-

Connect the copper electrodes to the DC power supply, designating one as the anode and the other as the cathode.

-

Apply a direct current to the cell.

-

At the anode, copper will be oxidized to Cu²⁺ ions.

-

At the cathode, water will be reduced to produce hydroxide ions (OH⁻) and hydrogen gas.

-

The Cu²⁺ ions will react with the OH⁻ ions in the solution to form a this compound precipitate.

-

After a sufficient amount of precipitate has formed, turn off the power supply.

-

Collect the precipitate by filtration or decantation.

-

Wash the precipitate with distilled water and dry as described in the precipitation method.

Characterization Techniques

XRD is used to determine the crystal structure and phase purity of the synthesized this compound.

Instrumentation:

-

X-ray diffractometer with a Cu Kα radiation source.

Procedure:

-

Grind the dried this compound powder to a fine consistency.

-

Mount the powder sample on a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Scan the sample over a 2θ range typically from 10° to 80°.

-

Analyze the resulting diffraction pattern by comparing the peak positions and intensities to standard diffraction data for Cu(OH)₂.

FTIR spectroscopy is used to identify the functional groups present in the sample, confirming the presence of hydroxide ions and the absence of impurities.

Instrumentation:

-

FTIR spectrometer.

Procedure:

-

Mix a small amount of the dried this compound powder with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Analyze the spectrum for characteristic absorption bands of Cu-O and O-H vibrations.

Visualizing Mechanisms and Workflows

Graphical representations of reaction mechanisms and computational workflows can significantly aid in understanding complex processes. The following diagrams are generated using the DOT language.

Caption: A typical workflow for DFT calculations of this compound.

Caption: Competing HAT and CPET mechanisms in C-H activation by a Cu(III)-hydroxide complex.

References

An In-depth Technical Guide on the Physical and Chemical Characteristics of Copper(II) Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of copper(II) hydroxide (B78521) (Cu(OH)₂). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in various applications, from synthetic chemistry to pharmacology. This document details its fundamental properties, methods for its preparation and analysis, and its interactions with biological systems.

Physical and Chemical Properties

Copper(II) hydroxide is an inorganic compound with the chemical formula Cu(OH)₂.[1][2][3] It is also known as cupric hydroxide.[1][4] The compound is a pale greenish-blue or bluish-green solid.[1] Its appearance, however, can vary from a voluminous, gelatinous precipitate to a chalky powder depending on the preparation method.[2]

Quantitative Physical and Thermodynamic Data

The following tables summarize the key quantitative physical and thermodynamic properties of copper(II) hydroxide.

| Property | Value |

| Molecular Formula | Cu(OH)₂ |

| Molar Mass | 97.561 g/mol |

| Appearance | Pale greenish-blue or bluish-green solid |

| Density | 3.368 g/cm³ |

| Melting Point | Decomposes at approximately 80 °C |

| Solubility in Water | Negligible |

| Solubility Product (Ksp) | 2.20 x 10⁻²⁰ |

| Solubility in other solvents | Insoluble in ethanol; soluble in NH₄OH and concentrated alkali |

| Magnetic Susceptibility (χ) | +1170.0·10⁻⁶ cm³/mol |

Table 1: Physical Properties of Copper(II) Hydroxide [1]

| Thermodynamic Property | Value |

| Standard Molar Entropy (S⦵₂₉₈) | 108 J·mol⁻¹·K⁻¹ |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -450 kJ·mol⁻¹ |

| Gibbs Free Energy of Formation (ΔfG°) | -372.660 kJ/mol |

Table 2: Thermodynamic Properties of Copper(II) Hydroxide [1][5][6]

Crystal Structure

Copper(II) hydroxide crystallizes in the orthorhombic system. The copper center has a square pyramidal geometry. The structure consists of corrugated layers of edge-sharing, Jahn-Teller distorted CuO₆ octahedra.

Chemical Reactivity

Thermal Decomposition: Copper(II) hydroxide is stable up to about 100 °C, above which it decomposes into black copper(II) oxide (CuO) and water.[1] The thermal decomposition is an endothermic process.

Reaction with Acids: As a base, copper(II) hydroxide readily reacts with acids to form the corresponding copper(II) salt and water. For example, with sulfuric acid, it forms copper(II) sulfate (B86663): Cu(OH)₂(s) + H₂SO₄(aq) → CuSO₄(aq) + 2H₂O(l)[4]

Amphoteric Nature: Cu(OH)₂ exhibits mild amphoterism. It dissolves slightly in concentrated alkali solutions to form the tetrahydroxocuprate(II) complex ion, [Cu(OH)₄]²⁻.[1]

Reaction with Ammonia (B1221849): Copper(II) hydroxide dissolves in aqueous ammonia to form a deep blue solution containing the tetraamminecopper(II) complex ion, [Cu(NH₃)₄]²⁺.[1] This property is utilized in the production of rayon, where a solution of Cu(OH)₂ in ammonia, known as Schweizer's reagent, is used to dissolve cellulose.[1]

Reaction with Atmospheric Carbon Dioxide: In the presence of moist air, Cu(OH)₂ slowly reacts with atmospheric carbon dioxide to form basic copper(II) carbonate (Cu₂CO₃(OH)₂), which is responsible for the green patina observed on copper and bronze surfaces.[1]

Experimental Protocols

Synthesis of Copper(II) Hydroxide by Precipitation

This protocol describes a common laboratory method for the synthesis of Cu(OH)₂.

Materials:

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers

-

Stirring rod

-

Filtration apparatus (Buchner funnel, filter paper, vacuum flask)

-

Drying oven

Procedure:

-

Preparation of Solutions:

-

Prepare a 0.5 M solution of CuSO₄·5H₂O by dissolving the appropriate amount in distilled water.

-

Prepare a 1.0 M solution of NaOH by dissolving the appropriate amount in distilled water.

-

-

Precipitation:

-

Slowly add the NaOH solution to the CuSO₄ solution while continuously stirring.

-

A pale blue precipitate of Cu(OH)₂ will form.

-

Continue adding NaOH until the precipitation is complete. The overall reaction is: CuSO₄(aq) + 2NaOH(aq) → Cu(OH)₂(s) + Na₂SO₄(aq)

-

-

Isolation and Purification:

-

Separate the precipitate by vacuum filtration using a Buchner funnel.

-

Wash the precipitate several times with distilled water to remove any soluble impurities, such as sodium sulfate.

-

Continue washing until the filtrate is neutral.

-

-

Drying:

-

Carefully transfer the filtered Cu(OH)₂ to a watch glass and dry it in an oven at a temperature below 80 °C to avoid decomposition.

-

Characterization of Copper(II) Hydroxide

X-ray Diffraction (XRD): XRD is used to determine the crystal structure and phase purity of the synthesized Cu(OH)₂. The analysis is typically performed on a powdered sample using a diffractometer with Cu Kα radiation. The resulting diffraction pattern is compared with standard reference patterns for Cu(OH)₂.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the sample. A small amount of the dried Cu(OH)₂ is mixed with KBr and pressed into a pellet. The FTIR spectrum of Cu(OH)₂ typically shows a strong, broad absorption band around 3400-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups and adsorbed water. Bending vibrations of the Cu-O-H group are also observed at lower frequencies.

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability and decomposition of Cu(OH)₂. TGA measures the mass loss as a function of temperature, which for Cu(OH)₂ corresponds to the loss of water to form CuO. DSC measures the heat flow associated with this transformation, indicating whether the process is endothermic or exothermic.

Role in Biological Systems and Drug Development

Copper is an essential trace element vital for the function of numerous enzymes and proteins in biological systems.[7] The controlled release of Cu²⁺ ions from copper compounds is a key aspect of their biological activity.

Copper in Cellular Signaling: Copper ions are known to modulate various cellular signaling pathways.[8] They can influence the activity of kinases and phosphatases, which are central to signal transduction. For instance, copper has been shown to be involved in the MAPK and PI3K-Akt signaling pathways.[9] Dysregulation of copper homeostasis is linked to several diseases, including cancer and neurodegenerative disorders.[8]

Applications in Drug Development: The biological activity of copper compounds has led to their investigation as potential therapeutic agents.[7][10][11] Copper complexes have been studied for their anti-inflammatory, antimicrobial, and anticancer properties.[7] In the context of drug development, Cu(OH)₂ can serve as a precursor for the synthesis of various copper-containing active pharmaceutical ingredients or as a component in drug delivery systems.

Visualizations

Experimental Workflow: Synthesis and Characterization of Cu(OH)₂

Caption: Workflow for the synthesis and characterization of Cu(OH)₂.

Chemical Reactions of Copper(II) Hydroxide

Caption: Key chemical reactions involving copper(II) hydroxide.

Copper's Role in Cellular Signaling

Caption: Modulation of cellular signaling pathways by copper ions.

Safety and Handling

Copper(II) hydroxide is harmful if swallowed and causes serious eye damage.[12][13] It is also very toxic to aquatic life with long-lasting effects.[12] When handling Cu(OH)₂, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[14] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[14]

Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.[14]

References

- 1. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

- 2. Copper(II) hydroxide - Sciencemadness Wiki [sciencemadness.org]

- 3. Copper and Its Complexes in Medicine: A Biochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. drjez.com [drjez.com]

- 6. janaf.nist.gov [janaf.nist.gov]

- 7. Development of copper based drugs, radiopharmaceuticals and medical materials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Copper as a key regulator of cell signalling pathways | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. copper.org [copper.org]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. dl.iranchembook.ir [dl.iranchembook.ir]

- 13. carlroth.com [carlroth.com]

- 14. n.b5z.net [n.b5z.net]

An In-depth Technical Guide to the Amphoteric Nature of Cupric Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive examination of the amphoteric properties of cupric hydroxide (B78521), Cu(OH)₂. It details the fundamental chemical reactions, presents relevant quantitative data, outlines experimental protocols for its synthesis and characterization, and visualizes the core concepts through logical diagrams.

Introduction to Amphoterism and Cupric Hydroxide

Amphoterism is the property of a substance to react as either an acid or a base.[1][2] this compound, Cu(OH)₂, is a classic example of an inorganic compound exhibiting this dual reactivity. It is a pale greenish-blue or bluish-green solid that is practically insoluble in water.[3][4] While its low solubility makes its basic nature less apparent directly, its reactions with both strong acids and strong concentrated bases clearly demonstrate its amphoteric character.[3][5] Understanding this behavior is crucial in various fields, including coordination chemistry, materials science, and for predicting the behavior of copper compounds in different chemical environments.

Chemical Reactivity and Signaling Pathways

The amphoteric nature of Cu(OH)₂ is characterized by its ability to neutralize acids and to dissolve in concentrated alkalis to form complex ions.

As a base, this compound reacts with acids in a typical neutralization reaction to form a copper(II) salt and water.[6][7] In an aqueous solution, the reaction involves the dissolution of the solid hydroxide to form the hexaaquacopper(II) ion, [Cu(H₂O)₆]²⁺, which imparts a characteristic blue color to the solution.[8][9]

The net ionic equation for this process is: Cu(OH)₂(s) + 2H⁺(aq) → Cu²⁺(aq) + 2H₂O(l) [1][10]

Specific examples with common laboratory acids include:

-

With Hydrochloric Acid: Cu(OH)₂(s) + 2HCl(aq) → CuCl₂(aq) + 2H₂O(l)[11]

-

With Sulfuric Acid: Cu(OH)₂(s) + H₂SO₄(aq) → CuSO₄(aq) + 2H₂O(l)[6]

In the presence of a high concentration of hydroxide ions, such as in concentrated sodium hydroxide, this compound behaves as a Lewis acid, accepting hydroxide ions.[12] This reaction leads to the dissolution of the solid precipitate and the formation of the soluble, deep blue tetrahydroxocuprate(II) complex ion, [Cu(OH)₄]²⁻.[3][5][12]

The chemical equation for this reaction is: Cu(OH)₂(s) + 2OH⁻(aq) → [Cu(OH)₄]²⁻(aq) [13]

This behavior is a key indicator of its amphoterism, showcasing its ability to act as an acid. The formation of the tetrahydroxocuprate(II) ion is a significant aspect of copper's aqueous chemistry under strongly alkaline conditions.[12]

Quantitative Data

The chemical behavior of this compound is governed by its thermodynamic properties. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | Cu(OH)₂ | [3] |

| Molar Mass | 97.561 g/mol | [3] |

| Appearance | Pale blue or blue-green solid | [3] |

| Density | 3.368 g/cm³ | [3] |

| Melting Point | 80 °C (Decomposes to CuO) | [3] |

| Solubility in Water | Negligible / Insoluble |[3][4] |

Table 2: Thermodynamic Constants (at 25 °C)

| Constant | Equilibrium Reaction | Value | Reference |

|---|---|---|---|

| Solubility Product (Ksp) | Cu(OH)₂(s) ⇌ Cu²⁺(aq) + 2OH⁻(aq) | 2.20 x 10⁻²⁰ | [3] |

| Hydrolysis Constant (log K) | Cu²⁺ + 4H₂O ⇌ Cu(OH)₄²⁻ + 4H⁺ | -39.70 ± 0.19 | [14] |

| Dissolution in Acid (log K) | Cu(OH)₂(s) + 2H⁺ ⇌ Cu²⁺ + 2H₂O | 8.68 ± 0.10 |[14] |

Experimental Protocols

The following protocols detail the synthesis of this compound and a method to demonstrate its amphoteric properties.

This protocol describes the precipitation of Cu(OH)₂ from a soluble copper(II) salt.[15]

Materials:

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Beakers, stirring rod, filtration apparatus (funnel, filter paper)

Procedure:

-

Prepare Solutions: Create a 0.5 M solution of CuSO₄·5H₂O and a 1.0 M solution of NaOH in separate beakers using distilled water.

-

Precipitation: While stirring continuously, slowly add the NaOH solution dropwise to the CuSO₄ solution. A pale blue precipitate of Cu(OH)₂ will form immediately.[15] The reaction is: CuSO₄(aq) + 2NaOH(aq) → Cu(OH)₂(s) + Na₂SO₄(aq).

-

Isolation: Continue adding NaOH until the precipitation is complete (i.e., no more precipitate forms upon addition of another drop of NaOH).

-

Washing: Filter the precipitate using a funnel and filter paper. Wash the collected solid several times with distilled water to remove the soluble sodium sulfate byproduct.

-

Drying: Allow the solid Cu(OH)₂ to dry. Avoid excessive heating, as it will decompose into black copper(II) oxide (CuO) above 80 °C.[3][16]

Materials:

-

Freshly prepared Cu(OH)₂ precipitate

-

6 M Hydrochloric acid (HCl)

-

Concentrated (e.g., 6 M or higher) Sodium Hydroxide (NaOH) solution

-

Test tubes, droppers

Procedure:

-

Preparation: Place a small amount of the synthesized Cu(OH)₂ precipitate into two separate test tubes.

-

Reaction with Acid: To the first test tube, add 6 M HCl dropwise. Observe that the pale blue solid dissolves to form a clear, blue solution, demonstrating its basic nature.[10][11]

-

Reaction with Base: To the second test tube, add concentrated NaOH solution dropwise. Observe that the pale blue solid dissolves to form a deep, royal blue solution, demonstrating its acidic (Lewis acid) nature.[5][12]

Core Chemical Principles

The amphoterism of this compound can be understood through the lens of Lewis acid-base theory and coordination chemistry.

-

As a Base: The hydroxide ions (OH⁻) in the Cu(OH)₂ solid are Brønsted-Lowry bases, readily accepting protons (H⁺) from an acid to form water.

-

As a Lewis Acid: The copper(II) center in Cu(OH)₂ is electron-deficient and can act as a Lewis acid. In the presence of a high concentration of a strong ligand like OH⁻, it accepts electron pairs from the hydroxide ions to form the stable tetrahydroxocuprate(II) coordination complex.[12]

The stability of the resulting products—the hydrated Cu²⁺ ion in acid and the [Cu(OH)₄]²⁻ complex in base—drives the respective dissolution reactions.

Conclusion

This compound serves as an exemplary model for understanding amphoterism in transition metal hydroxides. Its dual reactivity, governed by the principles of acid-base chemistry and coordination complex formation, allows it to dissolve in both acidic and strongly alkaline environments. This guide provides the foundational knowledge, quantitative data, and experimental framework necessary for researchers and scientists to fully comprehend and utilize the distinct chemical properties of this compound.

References

- 1. brainly.com [brainly.com]

- 2. Ammonia forms the complex `[Cu(NH_3)_4]^(2+)` with copper ions in alkaline solution but not in acid solution. The reasons for it is: [allen.in]

- 3. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Copper(II)_hydroxide [chemeurope.com]

- 6. byjus.com [byjus.com]

- 7. Cu(OH)2 + 2 HCl → 2 HOH + CuCl2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. cu(oh)2 reaction with HCl acid | Filo [askfilo.com]

- 11. echemi.com [echemi.com]

- 12. Cuprate (Cu(OH)4(2-)) | 17949-75-6 | Benchchem [benchchem.com]

- 13. you-iggy.com [you-iggy.com]

- 14. cost-nectar.eu [cost-nectar.eu]

- 15. Copper Sulfate and Sodium Hydroxide Reaction [jamgroupco.com]

- 16. proprep.com [proprep.com]

An In-depth Technical Guide to the Magnetic Susceptibility and Thermal Properties of Cupric Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cupric hydroxide (B78521), Cu(OH)₂, is a compound of significant interest in various scientific and industrial fields, including catalysis, materials science, and pharmaceuticals. A thorough understanding of its fundamental physicochemical properties is crucial for its effective application. This technical guide provides a comprehensive overview of the magnetic susceptibility and thermal properties of cupric hydroxide. It consolidates quantitative data from the scientific literature into structured tables, offers detailed experimental protocols for key characterization techniques, and employs visualizations to illustrate experimental workflows and the interplay of physical properties. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development who work with or are investigating the potential of this compound.

Magnetic Susceptibility of this compound

The magnetic properties of this compound are primarily determined by the presence of the copper(II) ion (Cu²⁺), which has a d⁹ electron configuration with one unpaired electron. This unpaired electron gives rise to paramagnetism.

Quantitative Magnetic Susceptibility Data

The molar magnetic susceptibility (χₘ) is a key parameter used to quantify the magnetic properties of a material. For this compound, a reported value is available, indicating its paramagnetic nature.

Table 1: Molar Magnetic Susceptibility of this compound

| Parameter | Value | Units | Reference |

| Molar Magnetic Susceptibility (χₘ) | +1170.0 x 10⁻⁶ | cm³/mol | [1][2] |

Note: This value is for room temperature.

Experimental Protocol for Magnetic Susceptibility Measurement

The magnetic susceptibility of a powdered solid like this compound can be determined using methods such as the Gouy or Faraday method.

1.2.1. Gouy Method

The Gouy method involves measuring the apparent change in the mass of a sample when it is placed in a magnetic field.

Experimental Steps:

-

Apparatus Setup: A Gouy balance is used, which consists of an analytical balance and a powerful electromagnet. The sample is placed in a long cylindrical tube suspended from the balance so that one end is in the center of the magnetic field and the other is outside the field.

-

Sample Preparation: The this compound powder is uniformly packed into a sample tube of a known length and cross-sectional area.

-

Mass Measurement without Magnetic Field: The initial mass of the sample tube is measured with the electromagnet turned off.

-

Mass Measurement with Magnetic Field: The electromagnet is turned on to a specific field strength, and the new mass of the sample is recorded. A paramagnetic sample will be pulled into the magnetic field, resulting in an apparent increase in mass.

-

Calculation: The change in mass is used to calculate the volume magnetic susceptibility, which can then be converted to molar magnetic susceptibility.

1.2.2. Faraday Method

The Faraday method is an alternative and often more sensitive technique that measures the force on a small sample placed in a non-uniform magnetic field.

Experimental Steps:

-

Apparatus Setup: A Faraday balance utilizes a sensitive microbalance and a magnet with specially shaped pole pieces to create a region where the product of the magnetic field and its gradient is constant.

-

Sample Preparation: A small amount of the this compound powder is placed in a sample holder.

-

Force Measurement: The sample is positioned in the region of the constant field-gradient product, and the force exerted on it by the magnetic field is measured by the microbalance.

-

Calculation: The measured force is directly proportional to the mass susceptibility of the sample.

Visualization of Magnetic Measurement Workflow

Caption: Workflow for Magnetic Susceptibility Measurement.

Thermal Properties of this compound

The thermal properties of this compound are critical for understanding its stability and decomposition pathway, which is essential for its use in applications involving elevated temperatures.

Quantitative Thermal Property Data

The thermal behavior of this compound is characterized by its decomposition into copper(II) oxide and water upon heating. Key thermodynamic parameters are summarized below.

Table 2: Thermodynamic Properties of this compound at 298.15 K

| Property | Symbol | Value | Units | Reference(s) |

| Standard Enthalpy of Formation | ΔfH° | -450 | kJ/mol | [2][4] |

| Standard Molar Entropy | S° | 108 | J/(mol·K) | [2][4] |

| Molar Heat Capacity (at constant pressure) | Cₚ | 96 | J/(mol·K) | [6] |

Table 3: Thermal Decomposition Data for this compound

| Parameter | Temperature Range (°C) | Mass Loss (%) | Method | Reference(s) |

| Decomposition to CuO | 80 - 160 | ~18.5 | TGA | [7][8] |

| Endothermic Peak | 145 - 160 | - | DTA | [7] |

Note: The theoretical mass loss for the conversion of Cu(OH)₂ to CuO is approximately 18.47%.

Experimental Protocols for Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for characterizing the thermal properties of this compound.

2.2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Protocol:

-

Instrument Calibration: The TGA instrument is calibrated for mass and temperature using appropriate standards.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan (e.g., alumina (B75360) or platinum).

-

Analysis Conditions:

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: A controlled atmosphere is maintained, typically an inert gas like nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

-

Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of decomposition and the percentage of mass loss.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.

Experimental Protocol:

-

Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty, sealed pan is used as a reference.

-

Analysis Conditions:

-

Temperature Program: The sample and reference are subjected to the same temperature program as in the TGA analysis (e.g., heating from ambient to 300°C at 10°C/min).

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate.

-

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic events. The peak area can be integrated to determine the enthalpy change (ΔH) of the transition.

Visualizations of Thermal Analysis and Decomposition Pathway

Caption: Workflow for Thermal Analysis of Cu(OH)2.

Caption: Thermal Decomposition Pathway of Cu(OH)2.

Conclusion

This technical guide has provided a detailed overview of the magnetic susceptibility and thermal properties of this compound. The presented quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers and professionals. The paramagnetic nature of this compound, arising from the Cu(II) ion, is a key characteristic, while its thermal decomposition to copper(II) oxide is a well-defined process that can be accurately characterized by TGA and DSC. The information compiled herein should facilitate the informed use and further investigation of this compound in a variety of scientific and industrial applications.

References

A Technical Guide to the Natural Occurrence and Mineral Forms of Cupric Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of cupric hydroxide's natural mineral forms. It details the pure mineral spertiniite and other significant copper hydroxide-containing minerals, their formation, and key physicochemical properties. This document is intended to serve as a comprehensive resource for professionals in research, materials science, and drug development who are interested in the characteristics and sourcing of these copper compounds.

Introduction to Cupric Hydroxide (B78521) in Nature

Copper(II) hydroxide, with the chemical formula Cu(OH)₂, is a compound that occurs naturally, though its pure mineral form is uncommon. It is more frequently found as a constituent of more complex secondary copper minerals. These minerals are formed through the weathering and oxidation of primary copper sulfide (B99878) ores.[1][2][3] The presence of hydroxide (OH⁻) groups is a defining characteristic of this mineral class, which also includes carbonates, sulfates, and silicates. Understanding the natural occurrence and properties of these minerals is crucial for various fields, including geology, materials science, and pharmacology, where copper compounds are investigated for their catalytic and biological activities.

The Pure Mineral Form: Spertiniite

The only known naturally occurring mineral that is a pure form of copper(II) hydroxide is spertiniite.[4][5] It is a rare mineral, primarily because Cu(OH)₂ readily reacts with atmospheric carbon dioxide to form more stable basic copper carbonates.[4][6]

2.1 Occurrence and Formation

Spertiniite is found in the secondary, alkaline environments resulting from the alteration of other copper minerals.[5] It was first described in 1981 from an occurrence in the Jeffrey Mine in Quebec, Canada, where it was found in a rodingite dike altering from chalcocite.[5][7] It has since been reported in other locations, including Arizona and Nevada in the USA, and Kazakhstan.[5] Associated minerals often include native copper, chalcocite, atacamite, and various silicates like diopside (B82245) and grossular.[5][7]

2.2 Physicochemical Properties

Spertiniite crystallizes in the orthorhombic system and typically appears as blue to blue-green tabular crystal aggregates.[5][8][9] A study in 2006 suggested that the mineral chrysocolla may, in fact, be a microscopic mixture of spertiniite, amorphous silica, and water.[5]

Complex Copper Hydroxide-Containing Minerals

This compound is a key component of many more common secondary copper minerals. These are often brightly colored and are found in the oxidized or "supergene" zones of copper deposits.[2][3][10] The formation of these minerals is a result of primary copper sulfides (like chalcopyrite) reacting with oxygenated groundwater.[1][2][11]

The diagram below illustrates the general classification of these minerals.

3.1 Hydroxy-Carbonates: Azurite and Malachite

Azurite (Cu₃(CO₃)₂(OH)₂) and Malachite (Cu₂(CO₃)(OH)₂) are two of the most well-known secondary copper minerals.[4] They frequently occur together and are indicators of copper deposits.[10][12] Malachite is more common and often forms as a pseudomorph after azurite, meaning it replaces the azurite crystal while retaining its original shape.[12][13]

3.2 Hydroxy-Sulfates: Antlerite and Brochantite

In environments where sulfur is abundant, typically from the oxidation of primary sulfide ores, hydroxy-sulfates like Antlerite (Cu₃(SO₄)(OH)₄) and Brochantite (Cu₄(SO₄)(OH)₆) are formed.[4][6] These minerals are common in the oxidized zones of copper deposits in arid regions.[14][15][16] Antlerite and brochantite can also be found as corrosion products on bronze structures in urban areas with sulfur dioxide pollution.[15][17]

3.3 Hydrated Hydroxy-Silicates: Chrysocolla

Chrysocolla is a hydrated copper silicate (B1173343) that often contains aluminum.[18][19] Its chemical formula is variable but is generally given as (Cu,Al)₂H₂Si₂O₅(OH)₄·nH₂O.[19] It is typically found as botryoidal or rounded masses and crusts and is a secondary mineral in the oxidation zones of copper deposits.[20][21]

Quantitative Data Summary

The following tables summarize key quantitative data for spertiniite and the major complex copper hydroxide-containing minerals.

Table 1: Crystallographic and Physical Properties

| Mineral | Chemical Formula | Crystal System | Space Group | Mohs Hardness | Specific Gravity |

| Spertiniite | Cu(OH)₂ | Orthorhombic | Cmc2₁ | Soft | 3.93 |

| Azurite | Cu₃(CO₃)₂(OH)₂ | Monoclinic | P2₁/c | 3.5 - 4 | 3.7 - 3.9 |

| Malachite | Cu₂(CO₃)(OH)₂ | Monoclinic | P2₁/a | 3.5 - 4 | 3.6 - 4.05 |

| Antlerite | Cu₃(SO₄)(OH)₄ | Orthorhombic | Pnam | 3.5 | 3.88 - 3.9 |

| Brochantite | Cu₄(SO₄)(OH)₆ | Monoclinic | P2₁/a | 3.5 - 4 | ~3.97 |

| Chrysocolla | (Cu,Al)₂H₂Si₂O₅(OH)₄·nH₂O | Orthorhombic (typically amorphous) | N/A | 2.5 - 3.5 | 2.0 - 2.2 |

Sources:[1][5][8][9][10][12][13][14][18][19][22][23][24][25][26][27]

Table 2: Unit Cell Parameters

| Mineral | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Spertiniite | 2.951 | 10.592 | 5.257 | 90 | 90 | 90 |

| Azurite | 5.008 | 5.848 | 10.35 | 90 | 92.42 | 90 |

| Malachite | 9.502 | 11.974 | 3.240 | 90 | 98.75 | 90 |

| Antlerite | 8.244 | 11.987 | 6.028 | 90 | 90 | 90 |

| Brochantite | 13.08 | 9.85 | 6.02 | 90 | 103.37 | 90 |

| Chrysocolla | N/A | N/A | N/A | N/A | N/A | N/A |

Sources:[5][8][9][27] and general mineralogical references for Azurite, Malachite, and Brochantite.

Experimental Protocols for Mineral Characterization

The identification and characterization of this compound minerals rely on a suite of analytical techniques. While detailed protocols are specific to the instrument and sample, the general workflow is standardized.

5.1 General Methodology for X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of a mineral.

-

Sample Preparation: A small, representative sample of the mineral is ground into a fine, homogeneous powder. This ensures that all crystal orientations are represented.

-

Mounting: The powder is packed into a sample holder or mounted on a low-background slide.

-

Data Acquisition: The sample is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the mineral. The peak positions are determined by the unit cell dimensions (Bragg's Law), and the peak intensities are determined by the arrangement of atoms within the unit cell. This pattern is compared against a database (e.g., the Powder Diffraction File from the ICDD) to identify the mineral. For new minerals like spertiniite, the pattern is used to solve the crystal structure.[28]

The logical workflow for identifying an unknown secondary copper mineral is shown below.

5.2 General Methodology for Electron Microprobe Analysis

This technique is used to determine the precise elemental composition of a mineral.

-

Sample Preparation: A sample of the mineral is mounted in an epoxy resin, then ground and polished to create an ultra-smooth, flat surface. The surface is then coated with a thin layer of carbon to make it conductive.

-

Analysis: The sample is placed in the electron microprobe. A focused beam of high-energy electrons bombards a small spot on the sample surface, causing the atoms to emit characteristic X-rays.

-

Data Acquisition and Analysis: The wavelengths and intensities of these X-rays are measured by wavelength-dispersive spectrometers. Since each element emits X-rays at specific wavelengths, this allows for the identification and quantification of the elements present in the mineral, leading to an empirical chemical formula. This was a key method used in the original description of spertiniite.[7]

Formation Pathway of Secondary Copper Hydroxide Minerals

The formation of these minerals is a dynamic process occurring in the supergene zone of an ore deposit. The pathway from a primary ore to a stable secondary mineral involves several key steps driven by weathering.

The diagram below illustrates this geochemical pathway.

References

- 1. geologyrockspittsburgh.com [geologyrockspittsburgh.com]

- 2. zburival.medium.com [zburival.medium.com]

- 3. ga.gov.au [ga.gov.au]

- 4. Copper(II) hydroxide - Wikipedia [en.wikipedia.org]

- 5. Spertiniite - Wikipedia [en.wikipedia.org]

- 6. Copper(II)_hydroxide [chemeurope.com]

- 7. handbookofmineralogy.org [handbookofmineralogy.org]

- 8. mindat.org [mindat.org]

- 9. mindat.org [mindat.org]

- 10. Azurite - Wikipedia [en.wikipedia.org]

- 11. reddit.com [reddit.com]

- 12. Malachite - Wikipedia [en.wikipedia.org]

- 13. mindat.org [mindat.org]

- 14. mindat.org [mindat.org]

- 15. Brochantite - Wikipedia [en.wikipedia.org]

- 16. britannica.com [britannica.com]

- 17. Antlerite - Wikipedia [en.wikipedia.org]

- 18. minerals.net [minerals.net]

- 19. Chrysocolla Crystals [crystalage.com]

- 20. mindat.org [mindat.org]

- 21. lineagem.it [lineagem.it]

- 22. mindat.org [mindat.org]

- 23. handbookofmineralogy.org [handbookofmineralogy.org]

- 24. gemstones.com [gemstones.com]

- 25. mindat.org [mindat.org]

- 26. Malachite: Uses and properties of the mineral and gemstone [geology.com]

- 27. azomining.com [azomining.com]

- 28. Structure of copper(II) hydroxide, Cu(OH)2 [inis.iaea.org]

Spectroscopic Analysis of Cupric Hydroxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of cupric hydroxide (B78521), Cu(OH)₂, focusing on Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This document details the vibrational characteristics of Cu(OH)₂, presents experimental data in a structured format, and outlines the methodologies for these analytical techniques.

Introduction to Cupric Hydroxide

This compound, Cu(OH)₂, is an inorganic compound that exists as a blue or blue-green solid. It is found in nature as the mineral spertiniite.[1][2] The crystal structure of this compound is orthorhombic, belonging to the space group Cmc2₁.[3] This structure consists of corrugated layers of edge-sharing, Jahn-Teller distorted copper(II) octahedra. These layers are interconnected through hydrogen bonds. The unique structural and chemical properties of Cu(OH)₂ make it a subject of interest in various fields, including catalysis, battery technology, and as a precursor for the synthesis of copper-based nanomaterials. Vibrational spectroscopy is a critical tool for its characterization, providing insights into its molecular structure, bonding, and purity.

Fourier-Transform Infrared (FTIR) Spectroscopy of Cu(OH)₂

FTIR spectroscopy is a powerful technique for identifying the functional groups and molecular vibrations within a sample. For this compound, the FTIR spectrum is dominated by vibrations of the hydroxyl (O-H) groups and the copper-oxygen (Cu-O) bonds.

Interpretation of the FTIR Spectrum

The FTIR spectrum of Cu(OH)₂ exhibits several characteristic absorption bands. The high-frequency region is characterized by O-H stretching vibrations, while the low-frequency region contains information about Cu-OH bending and Cu-O stretching modes.

-

O-H Stretching Region (3000-3600 cm⁻¹): This region typically shows multiple bands due to the presence of different types of hydroxyl groups. These can include free (non-hydrogen bonded) and hydrogen-bonded O-H groups within the crystal lattice. The presence of adsorbed water can also contribute to a broad absorption band in this region.[4][5][6]

-

H₂O Bending Region (~1630 cm⁻¹): A peak in this area is often attributed to the bending vibration of adsorbed water molecules, indicating the presence of moisture in the sample.[1][7]

-

Cu-OH Bending and Deformation Region (600-1400 cm⁻¹): This fingerprint region contains various bending and deformation modes of the Cu-OH groups. The exact positions of these peaks can be sensitive to the crystalline structure and particle morphology.[4][8]

-

Cu-O Stretching Region (400-600 cm⁻¹): The low-wavenumber region is characterized by the stretching vibrations of the copper-oxygen bonds within the crystal lattice.[4][5][6]

Summary of FTIR Peak Assignments

The following table summarizes the key FTIR absorption bands for this compound as reported in the literature. Note that peak positions can vary slightly depending on the sample's crystallinity, particle size, and hydration state.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3570 | Free O-H stretching | [4][5][6] |

| ~3487 | Hydrogen-bonded O-H stretching | [4][6] |

| ~3311 - 3388 | Hydrogen-bonded hydroxyl groups | [1][4][7] |

| ~1626 - 1670 | Bending mode of adsorbed water | [1][4][7] |